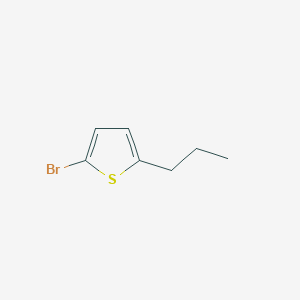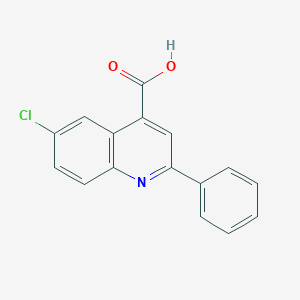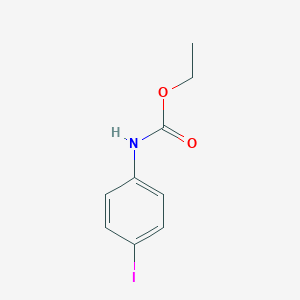
2-Bromo-5-propylthiophene
Overview
Description
“2-Bromo-5-propylthiophene” is an organic compound with the molecular formula C7H9BrS and a molecular weight of 205.12 . It is one of the numerous organic compounds in the comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring with a bromine atom attached at the 2nd position and a propyl group attached at the 5th position . The InChI code for this compound is 1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The exact values for its density, boiling point, and melting point are not available .
Scientific Research Applications
1. Ipso Attack in Nitration Reactions
The study by Mochalov et al. (1981) examines the transformations of 5-bromo-2-cyclopropylthiophene during nitration, revealing insights into ipso attack mechanisms in thiophene rings. This research highlights the chemical behavior of bromothiophene derivatives in specific reaction conditions, which is crucial for understanding their reactivity and potential applications in organic synthesis (Mochalov et al., 1981).
2. Chemoselective Bromination in Organic Synthesis
Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, a process relevant to the synthesis of bromo-substituted thiophene analogs. This research contributes to the understanding of how bromine atoms are introduced into different positions in a molecule, impacting the synthesis of various organic compounds including those related to 2-bromo-5-propylthiophene (Shirinian et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for “2-Bromo-5-propylthiophene” are not mentioned, thiophene derivatives have shown a wide variety of applications including in agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4 in thiophene derivatives is useful for halogen exchange or coupling chemistry .
Mechanism of Action
Target of Action
It is known that thiophene derivatives have a wide variety of applications including agrochemical and pharmaceutical fields
Mode of Action
It is known that brominated thiophene derivatives can be used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 2-Bromo-5-propylthiophene could potentially participate in such reactions.
Biochemical Pathways
Brominated thiophene derivatives are known to be involved in carbon–carbon bond forming reactions via suzuki–miyaura cross-coupling . This could potentially affect various biochemical pathways depending on the specific context of the reaction.
Result of Action
As a brominated thiophene derivative, it could potentially participate in various chemical reactions, including suzuki–miyaura cross-coupling , which could lead to the formation of new compounds with various effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the compound should be stored in a dark place, sealed in dry, at room temperature , which suggests that light, moisture, and temperature could potentially affect its stability.
properties
IUPAC Name |
2-bromo-5-propylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSRFANKVHIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618241 | |
| Record name | 2-Bromo-5-propylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172319-75-4 | |
| Record name | 2-Bromo-5-propylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)

